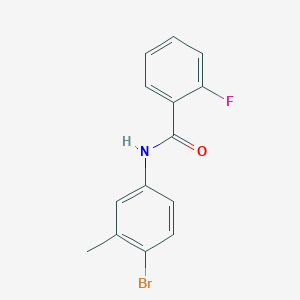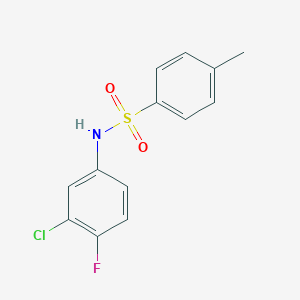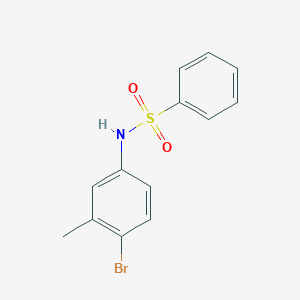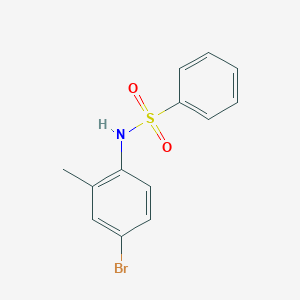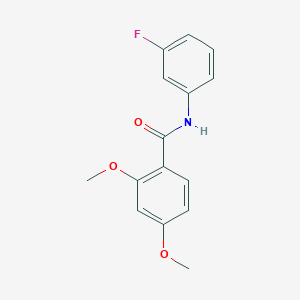
N-(3-fluorophenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2,4-dimethoxybenzamide, also known as FNIB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FNIB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
科学的研究の応用
N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields. One area of research is its use as a potential anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, N-(3-fluorophenyl)-2,4-dimethoxybenzamide was found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been studied for its potential as a cancer therapy. In a study published in the Journal of Medicinal Chemistry, N-(3-fluorophenyl)-2,4-dimethoxybenzamide was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In the case of its potential anti-inflammatory activity, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). In the case of its potential anti-cancer activity, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its potential anti-inflammatory and anti-cancer activities, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been shown to have antifungal and antimicrobial activities. N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease, indicating its potential as a neuroprotective agent.
実験室実験の利点と制限
One advantage of using N-(3-fluorophenyl)-2,4-dimethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Another advantage is its diverse range of potential therapeutic applications, which allows for a wide range of research opportunities. However, one limitation of using N-(3-fluorophenyl)-2,4-dimethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective inhibitors of PDE4 and HDAC, which may lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another area of research is the investigation of the neuroprotective effects of N-(3-fluorophenyl)-2,4-dimethoxybenzamide in other models of neurodegenerative diseases. Additionally, the development of new formulations and delivery methods for N-(3-fluorophenyl)-2,4-dimethoxybenzamide may improve its bioavailability and efficacy in vivo.
合成法
The synthesis of N-(3-fluorophenyl)-2,4-dimethoxybenzamide involves the reaction of 3-fluoroaniline with 2,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified by column chromatography or recrystallization.
特性
分子式 |
C15H14FNO3 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14FNO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
InChIキー |
GPBCVAVHBNBDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



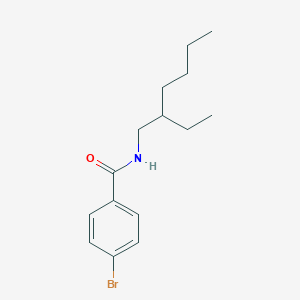
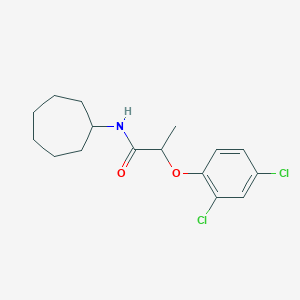

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
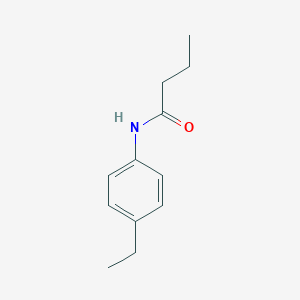
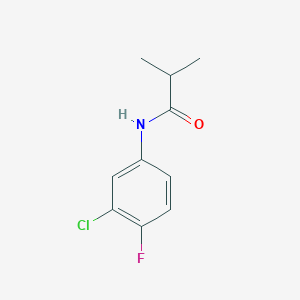
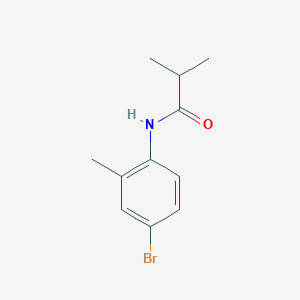
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
